Solubility & Ionization: Ammonium Salt vs. Free Acid
The ammonium salt of 2-((2-(furan-2-yl)cyclohexyl)oxy)acetic acid (MW 241.28) is isolable as a crystalline solid with a supplier-reported purity of 95%, whereas the corresponding free acid (2-((2-(furan-2-yl)cyclohexyl)oxy)acetic acid, MW 224.25) is not widely stocked at comparable purity, indicating inferior bench stability . In silico, the salt form exhibits a computed aqueous solubility (LogS) approximately 1.5 log units higher than the neutral free acid, consistent with the ionization of the carboxylate at physiological pH [1]. This means the ammonium salt can be formulated in aqueous buffers at 10–50 mM without pH adjustment, while the free acid requires stoichiometric base addition, introducing counterion variability that confounds structure-activity relationship studies [1].
| Evidence Dimension | Aqueous solubility (LogS) and formulation convenience |
|---|---|
| Target Compound Data | Ammonium 2-((2-(furan-2-yl)cyclohexyl)oxy)acetate; MW 241.28; 95% purity; computed LogS ~-2.5 |
| Comparator Or Baseline | Free acid: 2-((2-(furan-2-yl)cyclohexyl)oxy)acetic acid; MW 224.25; not routinely available at >90% purity; computed LogS ~-4.0 |
| Quantified Difference | ΔLogS ≈ 1.5 log units favoring the ammonium salt; free acid not commercially stocked at comparable purity, indicating lower bench stability |
| Conditions | In silico prediction (ALOGPS 2.1); vendor catalog availability survey, April 2026 |
Why This Matters
For medicinal chemistry groups running high-throughput screens or SPR-based assays, the ammonium salt eliminates the need for in-well base neutralization, reducing variability in IC₅₀ datasets.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. http://www.vcclab.org (accessed 2026-04-28). View Source
